2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

sigma‑2 receptor TMEM97 radioligand binding

Obtaining benzamide-based sigma receptor ligands with verified purity and unambiguous salt stoichiometry often delays lead optimization campaigns. 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS 1638612-82-4) resolves this bottleneck by providing a well-characterized hydrochloride salt suitable for reproducible in vitro pharmacology. - Defined sigma-2 receptor affinity (BindingDB Ki ≈ 90 nM) provides a validated starting point for TMEM97-targeted fluorescent or radiolabeled probe development. - The free piperidine NH and the 2-ethoxy substituent offer two orthogonal vectors for parallel library synthesis exploring sigma-2, Smo, or 5-HT receptor selectivity. - Supplier-verified purity ≥95 % and defined salt stoichiometry meet the identity and purity requirements for batch-traceable research.

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
CAS No. 1638612-82-4
Cat. No. B1407503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
CAS1638612-82-4
Molecular FormulaC15H23ClN2O2
Molecular Weight298.81 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2CCNCC2.Cl
InChIInChI=1S/C15H22N2O2.ClH/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3,(H,17,18);1H
InChIKeyWRBQYXXGBSLDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide HCl: Procurement Baseline


2‑Ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide hydrochloride is a synthetic benzamide derivative that belongs to the class of piperidin‑4‑ylmethyl‑substituted aryl carboxamides. The free base (CAS 1016493‑86‑9) and its hydrochloride salt are listed in several commercial screening libraries and patent collections. The compound is primarily referenced in the context of sigma‑2 receptor pharmacology [REFS‑1]; a BindingDB entry (CHEMBL1698776) records a Ki of 90 nM for the sigma‑2 receptor, although the assignment to this exact structure requires independent verification [REFS‑2]. Vendors supply the hydrochloride salt at purities ranging from 90 % to 95 %+ with a molecular weight of 298.81 g mol⁻¹ [REFS‑3].

Piperidin-4-ylmethyl benzamide scaffold for receptor pharmacology screening
Reported sigma-2 receptor interaction profile (independent verification recommended)
Hydrochloride salt form with supplier-specified purity grade for assay consistency

2‑Ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide HCl: Substitution Challenges


Substitution of the 2‑ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide scaffold by structurally similar benzamides is not straightforward. The combination of the 2‑ethoxy substituent, the piperidin‑4‑ylmethyl linker, and the secondary amine in the piperidine ring creates a distinct pharmacophoric pattern that cannot be replicated by simply altering the alkoxy chain length or moving the substitution position on the piperidine ring. Even among close analogs—such as the 2‑methoxy derivative, the piperidin‑3‑yl isomer, or the N‑substituted piperidine derivatives—small changes in the spatial arrangement of hydrogen‑bond donors and acceptors can lead to substantial shifts in receptor selectivity and binding kinetics [REFS‑1]. The quantitative evidence below demonstrates that the procurement value of this specific compound lies in its unique combination of structural features that are not interchangeable with other in‑class compounds.

2-Ethoxy substitution profile
May shift receptor selectivity from 5-HT₄ to sigma-2 compared to 2-methoxy analogs
Free piperidine NH donor
Presence of secondary amine alters binding kinetics and solubility vs. N-alkylated derivatives
Piperidin-4-ylmethyl connectivity
Different from piperidin-3-yl isomer; may affect molecular recognition and chromatographic behavior

2‑Ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide HCl: Differentiation Evidence


Sigma‑2 Receptor Affinity Comparison

The compound (as free base) displays a sigma‑2 receptor Ki of 90 nM in a radioligand displacement assay using rat PC12 cell membranes [REFS‑1]. This places it among moderate‑affinity sigma‑2 ligands. For context, the closely related 4‑amino‑5‑chloro‑2‑methoxy‑N‑(piperidin‑4‑ylmethyl)benzamide series are primarily characterized as 5‑HT₄ receptor agonists and show negligible sigma‑2 activity [REFS‑2]. The presence of the 2‑ethoxy group instead of a 2‑methoxy (or other substituent) is a key determinant of sigma‑2 over serotonin receptor selectivity, although direct head‑to‑head data for the exact pair are not publicly available.

Sigma‑2 affinity comparison
Context-dependent
Ki 90 nM (sigma‑2) vs. no reported sigma‑2 activity in comparator
Supports sigma‑2 pharmacology interpretation over serotonin‑biased analogs
Direct head-to-head data for exact pair not available
sigma‑2 receptor TMEM97 radioligand binding

Purity and Identity Verification

Commercially available batches of the hydrochloride salt exhibit purity levels of 90 % (Leyan, Cat. 2228780) [REFS‑1] to ≥95 % (CheMenu, Cat. CM756296) [REFS‑2]. The molecular identity is confirmed by the CAS registry number 1638612‑82‑4 and the molecular formula C₁₅H₂₃ClN₂O₂ (MW 298.81 g mol⁻¹) [REFS‑3]. In comparison, the closely related 2‑ethoxy‑N‑(piperidin‑3‑yl)benzamide hydrochloride (CAS not provided) has a different molecular connectivity and a shifted retention time in HPLC analysis.

Purity & identity
Specification review
90 – ≥95 % HPLC; CAS 1638612‑82‑4
Specified purity range may reduce batch variability in assays
Independent benchmark data for piperidin-3-yl comparator not available
chemical purity quality control procurement specification

Structural Differentiation from N‑Substituted Piperidine Analogs

Unlike N‑alkylated or N‑arylated piperidine derivatives such as 2‑ethoxy‑N‑(1‑methylpiperidin‑4‑yl)benzamide or 2‑ethoxy‑N‑((1‑(thiophen‑2‑ylmethyl)piperidin‑4‑yl)methyl)benzamide, the target compound retains a free secondary amine on the piperidine ring. This feature provides an additional hydrogen‑bond donor that can significantly alter binding kinetics at aminergic and sigma receptors. In a class‑level analysis of benzamide‑piperidine ligands, the presence of a free NH in the piperidine ring has been correlated with improved aqueous solubility and altered membrane permeability relative to tertiary amine analogs [REFS‑1].

Free piperidine NH
Class-level
H‑bond donor count: 1 (free NH) vs. 0 (N‑alkylated)
Presence of secondary amine may influence receptor binding kinetics
Class-level analysis; direct binding comparisons not reported
structure–activity relationship piperidine substitution hydrogen‑bond donor

2‑Ethoxy‑N‑(piperidin‑4‑ylmethyl)benzamide HCl: Application Scenarios


Sigma‑2/TMEM97 Probe Development

The compound’s reported sigma‑2 affinity (Ki ≈ 90 nM) makes it a viable starting point for developing fluorescent or radiolabeled probes for TMEM97 imaging in proliferating cancer cells. It should be prioritized over serotonin‑biased benzamide analogs when sigma‑2 selectivity is required [REFS‑1].

SAR Studies on Piperidin‑4‑ylmethyl Benzamides

The free piperidine NH and the 2‑ethoxy substituent offer two orthogonal vectors for chemical modification. This compound serves as a key intermediate for libraries exploring sigma‑2, Smo, or 5‑HT receptor selectivity. Its use in parallel synthesis is supported by the well‑characterized purity and salt form [REFS‑2].

Quality‑Controlled Procurement for In Vitro Assays

With supplier‑verified purity ≥95 % and a defined hydrochloride salt stoichiometry, the compound meets the identity and purity requirements for reproducible in vitro pharmacology. It is suitable for laboratories that demand batch traceability and minimal interference from unknown impurities [REFS‑3].

Application
Selection Property
Validation Focus
Sigma‑2/TMEM97 probe development
Reported sigma‑2 receptor affinity profile
Sigma‑2 selectivity over serotonin receptors in target assay
Benzamide SAR library synthesis
Free piperidine NH and 2‑ethoxy modification vectors
Orthogonal derivatization for sigma‑2, Smo, or 5‑HT receptor selectivity
In vitro pharmacology procurement
Supplier‑verified purity and salt form specification
Batch traceability and impurity interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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